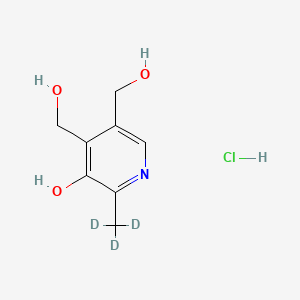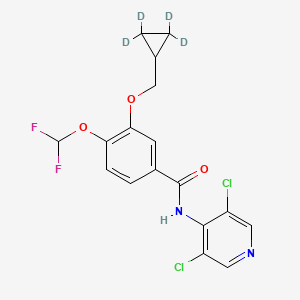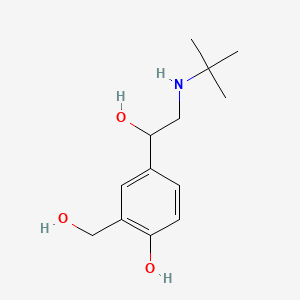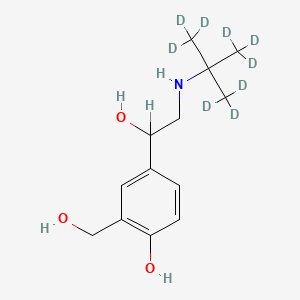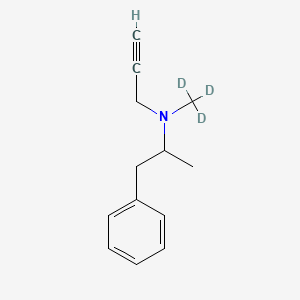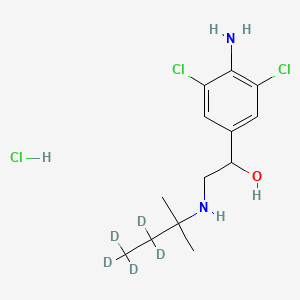
Clenpenterol-d5 Hydrochloride
描述
Clenpenterol-d5 Hydrochloride is a stable isotope labelled compound . It is a reference standard with a molecular formula of C13H15D5Cl2N2O.HCl and a molecular weight of 332.71 .
Molecular Structure Analysis
The molecular structure of Clenpenterol-d5 Hydrochloride consists of a Clenpenterol core with five deuterium atoms replacing hydrogen atoms . The exact positions of these deuterium atoms could not be found in the available resources.Physical And Chemical Properties Analysis
Clenpenterol-d5 Hydrochloride is an off-white solid . It has a melting range of 209 - 214 °C . It is slightly soluble in DMSO and Methanol .科学研究应用
Aptamer-Based Fluorescence Bioassay
Clenbuterol hydrochloride (CLB) is known to be abused as an additive in livestock feed, posing health risks through animal products. A study developed aptamers with high affinity and specificity for CLB, leading to an aptamer-based fluorescence bioassay for CLB analysis. This bioassay has potential for sensitive analysis in food safety control (Duan, Gong, Wu, & Wang, 2017).
Structural Characterization
A new form of clenbuterol hydrochloride, known for its decongestant and bronchodilator properties, was structurally characterized. This research contributes to a deeper understanding of clenbuterol hydrochloride's chemical properties, which is crucial for its pharmaceutical applications (Toro, Bruno-Colmenarez, De Delgado, & Delgado, 2013).
Stability Indicating LC-MS/MS Method Development
A stability indicating LC-MS/MS method was developed for determining Clenbuterol HCl, highlighting its importance in understanding the drug's stability under various conditions. This method is significant for ensuring the safety and efficacy of the drug in therapeutic treatments (Prajapati & Kothari, 2020).
SERS Substrates for Detection in Pork
In a study, surface-enhanced Raman scattering (SERS) combined with aptamer recognition was used for ultrasensitive and quantitative detection of CLB in pork. This method demonstrates high precision and accuracy, important for food safety analysis (Duan, Shuo, Guo, Xu, Shijia, & Zhouping, 2020).
Surface Plasmon Resonance Biosensor
A quick detection technique for clenbuterol hydrochloride using a surface plasmon resonance (SPR) biosensor was developed. This method is highly sensitive, label-free, and environmentally friendly, with potential for widespread use in food processing and safety inspections (Li, Qi, Ma, & Zhong, 2014).
Electrochemical Sensor for Voltammetric Determination
Research on a multiwalled carbon nanotube-4-tert-butyl calix[6]arene composite electrochemical sensor revealed its high sensitivity for determining CLB, especially in biological fluids. This method provides valuable insights for biomedical research and diagnostics (Gaichore & Srivastava, 2012).
属性
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[(3,3,4,4,4-pentadeuterio-2-methylbutan-2-yl)amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H/i1D3,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGDYFOIRCZBLH-UHBAQTEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clenpenterol-d5 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




